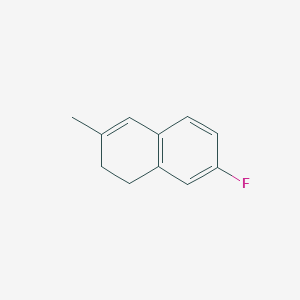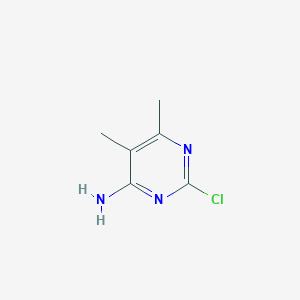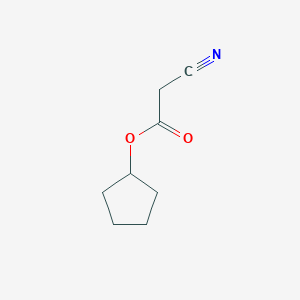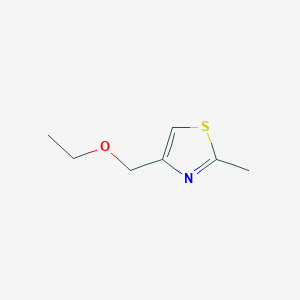
7-Fluoro-3-methyl-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11F It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position on the dihydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1,2-dihydronaphthalene typically involves the dearomatization of naphthalene derivatives. One common method is the nucleophilic addition of organometallic reagents to naphthalene derivatives, followed by cyclization. For instance, 2,2-difluorovinyl ketones bearing an aryl group can be cyclized to form 4-fluorinated 3-acyl-1,2-dihydronaphthalenes using trimethylsilylating agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 7-Fluoro-3-methyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of fully saturated derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
科学研究应用
7-Fluoro-3-methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Fluoro-3-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl group on the dihydronaphthalene ring can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes.
相似化合物的比较
3-Methyl-1,2-dihydronaphthalene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
7-Fluoro-1,2-dihydronaphthalene:
7-Fluoro-3-methyl-naphthalene: Fully aromatic, differing in reactivity and stability compared to the dihydro derivative.
Uniqueness: 7-Fluoro-3-methyl-1,2-dihydronaphthalene is unique due to the combined presence of both a fluorine atom and a methyl group on the dihydronaphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C11H11F |
|---|---|
分子量 |
162.20 g/mol |
IUPAC 名称 |
7-fluoro-3-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-7H,2-3H2,1H3 |
InChI 键 |
UPGBTVBTLYNDNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CC1)C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)

![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)

![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
![3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15072123.png)






